Melaminsulfone-d3 Sodium Salt
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Overview
Description
Melaminsulfone-d3 (sodium) is a deuterium-labeled derivative of melaminsulfone sodium. It is a highly characterized reference material that meets stringent regulatory standards, making it essential for various applications such as analytical method development, method validation, and quality control . The molecular formula of Melaminsulfone-d3 (sodium) is C12H11D3N3NaO4S, and it has a molecular weight of 322.33 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melaminsulfone-d3 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) into the melaminsulfone sodium molecule . The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of Melaminsulfone-d3 (sodium) follows stringent regulatory standards to ensure the purity and consistency of the compound. The process typically involves large-scale synthesis using deuterated reagents and advanced purification techniques to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Melaminsulfone-d3 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
Melaminsulfone-d3 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in biological studies to trace metabolic pathways and understand the pharmacokinetics of deuterated compounds.
Medicine: Utilized in drug development to study the effects of deuterium substitution on the pharmacokinetic and metabolic profiles of pharmaceuticals.
Industry: Applied in quality control processes to ensure the consistency and purity of melamine-related products
Mechanism of Action
The mechanism of action of Melaminsulfone-d3 (sodium) involves its role as a stable isotope-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs . The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Melaminsulfone sodium: The non-deuterated analog of Melaminsulfone-d3 (sodium).
Melamine: A related compound used in the production of melamine resins and other industrial applications.
Melamine-D6: Another deuterium-labeled derivative of melamine
Uniqueness
Melaminsulfone-d3 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can lead to improved stability and altered pharmacokinetic properties, making it valuable for tracing metabolic pathways and studying drug metabolism .
Properties
Molecular Formula |
C12H14N3NaO4S |
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Molecular Weight |
322.33 g/mol |
IUPAC Name |
sodium;[[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]amino]methanesulfonate |
InChI |
InChI=1S/C12H15N3O4S.Na/c1-9-11(13-8-20(17,18)19)12(16)15(14(9)2)10-6-4-3-5-7-10;/h3-7,13H,8H2,1-2H3,(H,17,18,19);/q;+1/p-1/i2D3; |
InChI Key |
ZFDPAZDODACYOG-MUTAZJQDSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)NCS(=O)(=O)[O-])C.[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NCS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
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